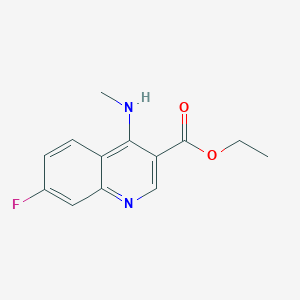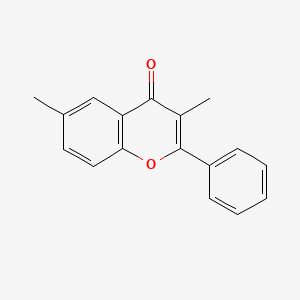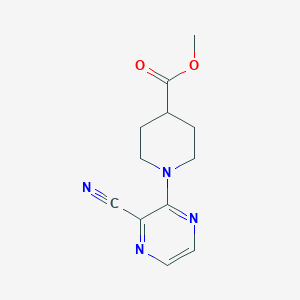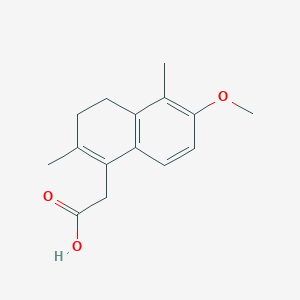
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline familyThe molecular formula of this compound is C12H8ClFNO2, and it has a molecular weight of 253.65 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the quinoline ring, which is a common motif in many bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Comparison: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
655236-30-9 |
|---|---|
Fórmula molecular |
C12H9ClFNO2 |
Peso molecular |
253.65 g/mol |
Nombre IUPAC |
ethyl 4-chloro-5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(14)10(9)11(7)13/h3-6H,2H2,1H3 |
Clave InChI |
WUARCRVHOVVTFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
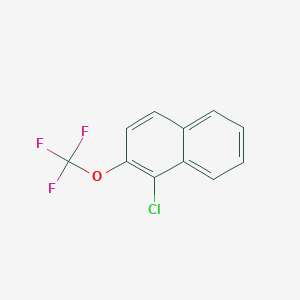
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)
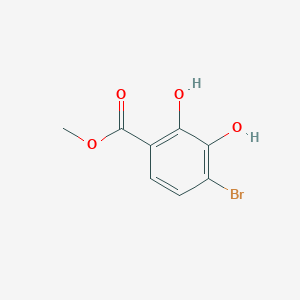


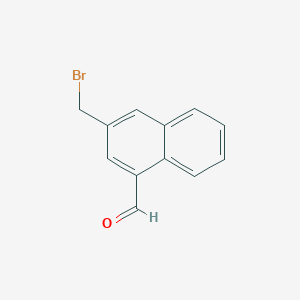
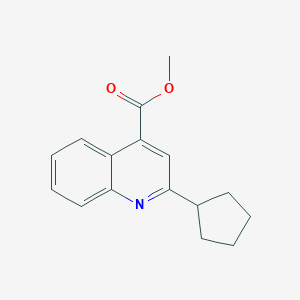
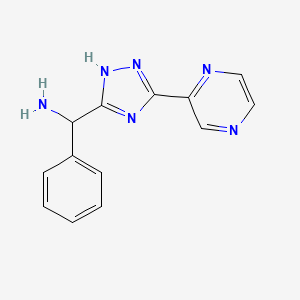
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
